3-(3-Fluoro-4-methylphenyl)-1-propene

Regioisomer separation Distillation Physicochemical property differentiation

3-(3-Fluoro-4-methylphenyl)-1-propene (CAS 842124-26-9), also designated as 4-allyl-2-fluoro-1-methylbenzene or 2-fluoro-1-methyl-4-prop-2-enylbenzene, is a fluorinated allylbenzene derivative with the molecular formula C₁₀H₁₁F and a molecular weight of 150.19 g/mol. It belongs to the phenylpropene class and features a terminal allyl group attached to a benzene ring bearing both a fluorine atom (meta to allyl) and a methyl group (para to allyl).

Molecular Formula C10H11F
Molecular Weight 150.19 g/mol
CAS No. 842124-26-9
Cat. No. B1334155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methylphenyl)-1-propene
CAS842124-26-9
Molecular FormulaC10H11F
Molecular Weight150.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC=C)F
InChIInChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3
InChIKeyMXWHLXIDAHDMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-4-methylphenyl)-1-propene (CAS 842124-26-9): Procurement-Relevant Identity and Physicochemical Profile for Differentiated Intermediate Selection


3-(3-Fluoro-4-methylphenyl)-1-propene (CAS 842124-26-9), also designated as 4-allyl-2-fluoro-1-methylbenzene or 2-fluoro-1-methyl-4-prop-2-enylbenzene, is a fluorinated allylbenzene derivative with the molecular formula C₁₀H₁₁F and a molecular weight of 150.19 g/mol . It belongs to the phenylpropene class and features a terminal allyl group attached to a benzene ring bearing both a fluorine atom (meta to allyl) and a methyl group (para to allyl) . Its computed LogP is 2.86, with a predicted boiling point of 181.0 °C at 760 mmHg and density of 0.973 g/cm³ [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the combination of the allyl handle for further functionalization and the fluorine substituent for modulating electronic properties and metabolic stability is of particular value .

Why Generic Substitution Fails for 3-(3-Fluoro-4-methylphenyl)-1-propene: The Cost of Ignoring Regioisomeric and Halogen-Dependent Property Differences


In procurement workflows, 3-(3-fluoro-4-methylphenyl)-1-propene may appear interchangeable with its close structural analogs—its regioisomer (3-(4-fluoro-3-methylphenyl)-1-propene, CAS 842124-27-0), its chloro congener (3-(3-chloro-4-methylphenyl)-1-propene, CAS 951887-92-6), or its des-methyl variant (3-(3-fluorophenyl)-1-propene, CAS 30984-53-3). However, even minor positional or atomic substitutions produce quantifiable shifts in boiling point, flash point, lipophilicity, and molecular weight that directly impact distillation protocols, chromatographic behavior, metabolic stability predictions, and downstream synthetic yields . Generic substitution without confirmatory analytical verification risks altered reactivity in cross-coupling reactions, inconsistent pharmacokinetic profiles in derived lead compounds, and supply chain lot-to-lot variability . The evidence below establishes where 3-(3-fluoro-4-methylphenyl)-1-propene (842124-26-9) carries measurable differentiation that dictates deliberate, specification-driven selection.

Product-Specific Quantitative Evidence Guide for 3-(3-Fluoro-4-methylphenyl)-1-propene (CAS 842124-26-9): Comparator-Anchored Differentiation Data


Regioisomeric Differentiation: Boiling Point and Flash Point vs. 3-(4-Fluoro-3-methylphenyl)-1-propene (CAS 842124-27-0)

The target compound 842124-26-9 (3-fluoro-4-methylphenyl substitution, F meta to allyl, CH₃ para to allyl) exhibits a boiling point of 181.0 °C at 760 mmHg and a flash point of 54.9 °C, while its direct regioisomer 842124-27-0 (4-fluoro-3-methylphenyl substitution, F para to allyl, CH₃ meta to allyl) displays a boiling point of 186.9 °C at 760 mmHg and a flash point of 58.8 °C . The boiling point difference of 5.9 °C and flash point difference of 3.9 °C, despite identical molecular formula and nearly identical LogP values (target: 2.86262; comparator: 2.86260) , arise solely from the altered electronic and steric environment of the fluoro and methyl substituents on the aromatic ring.

Regioisomer separation Distillation Physicochemical property differentiation Fluorotoluene analogs

Fluorine vs. Chlorine Substitution: Lipophilicity, Boiling Point, and Molecular Weight Differentiation from the Chloro Analog

Replacement of fluorine with chlorine in the 3-position yields 3-(3-chloro-4-methylphenyl)-1-propene (CAS 951887-92-6), a compound with identical carbon skeleton but substantially altered physicochemical properties. The target fluoro compound (MW 150.19, LogP 2.86, predicted BP 181.0 °C, density 0.973 g/cm³) differs markedly from its chloro analog (MW 166.65, XlogP approximately 4.0, predicted BP 217.3 °C, density 1.028 g/cm³) . The chlorine atom contributes an additional ~15 Da in molecular weight, increases lipophilicity by approximately 1.4 LogP units, and raises the boiling point by approximately 36 °C.

Halogen bioisosterism Lipophilicity modulation Lead optimization Fluorine walk

Methyl Group Contribution: LogP and Molecular Weight Differentiation from the Des-Methyl (3-Fluorophenyl) Analog

Compared to its des-methyl analog 3-(3-fluorophenyl)-1-propene (CAS 30984-53-3; MW 136.17, LogP ~2.55), the target compound carries an additional para-methyl group that increases molecular weight by 14.02 Da and elevates LogP by approximately 0.31 units (from ~2.55 to 2.86) . The boiling point shifts from 45 °C at 5 mmHg for the des-methyl compound to 181.0 °C at 760 mmHg for the methylated target , reflecting the substantial impact of a single methyl substituent on intermolecular interactions.

Methyl effect Lipophilicity Structure-property relationship SAR

Synthetic Accessibility via Hiyama Coupling: Literature-Validated Yield Benchmark

A specific synthetic route to 3-(3-fluoro-4-methylphenyl)-1-propene has been reported via a palladium-catalyzed Hiyama coupling of allyltrimethoxysilane with 2-fluorobenzyl chloride, followed by regioselective isomerization, achieving a 76% isolated yield under mild conditions (THF/DCM, 20 °C, 18 h, inert atmosphere) . The procedure is documented in the peer-reviewed Journal of Organic Chemistry (Zhang et al., 2017, vol. 82, pp. 5974–5980) . In contrast, the chloro analog is typically accessed via different synthetic strategies (e.g., Wittig or allylation routes), and the olefin isomer 2-fluoro-1-methyl-4-(prop-1-en-2-yl)benzene requires distinct reaction conditions that may necessitate olefin isomerization control.

Hiyama coupling Synthetic methodology Process chemistry Yield optimization

Olefin Isomer Differentiation: Terminal Allyl vs. Internal Isopropenyl Reactivity

The target compound features a terminal allyl group (prop-2-enyl), distinguishing it from the isomeric 2-fluoro-1-methyl-4-(prop-1-en-2-yl)benzene (CAS 1518581-29-7), which carries an internal isopropenyl group. The target's boiling point is 181 °C at 760 mmHg , while the internal olefin isomer has an estimated boiling point of approximately 175 °C , a difference of roughly 6 °C. More critically, the terminal allyl group enables distinct reactivity profiles: terminal alkenes participate more readily in hydroboration, epoxidation, and thiol-ene click reactions, while internal alkenes are less reactive toward terminal-selective transformations.

Allylbenzene Olefin geometry Cross-coupling reactivity Terminal alkene

Best Research and Industrial Application Scenarios for 3-(3-Fluoro-4-methylphenyl)-1-propene (CAS 842124-26-9): Evidence-Validated Procurement Contexts


Medicinal Chemistry: Fluorinated Building Block for CNS-Targeted Lead Optimization

With a LogP of 2.86, molecular weight of 150.19 Da, and zero hydrogen-bond donors or acceptors (TPSA = 0) , 3-(3-fluoro-4-methylphenyl)-1-propene sits within favorable CNS drug-like property space. Its fluorine atom provides metabolic stability advantages over the chloro analog (XlogP ~4.0, MW 166.65) , while its para-methyl group offers 0.31 LogP units of additional lipophilicity compared to the des-methyl analog (LogP ~2.55) , enabling fine-tuning of blood-brain barrier penetration in allylbenzene-derived CNS lead series.

Synthetic Methodology: Hiyama Coupling Substrate for α,β-Unsaturated Ester Synthesis

The compound's documented synthesis via palladium-catalyzed Hiyama carboxylative coupling (76% yield) positions it as a reference substrate for developing and optimizing allyltrimethoxysilane-based coupling methodologies. Researchers extending this chemistry to new electrophile classes can use 842124-26-9 as a benchmark substrate to validate reaction conditions against the literature precedent.

Quality Control and Analytical Reference: Regioisomeric Purity Verification by GC or HPLC

The 5.9 °C boiling point difference and 3.9 °C flash point difference between the target compound (BP 181.0 °C, flash point 54.9 °C) and its regioisomer 842124-27-0 (BP 186.9 °C, flash point 58.8 °C) provide analytically resolvable parameters for GC-based identity testing and regioisomeric purity assessment. Procurement specifications requiring confirmatory GC retention time matching against an authentic 842124-26-9 standard can exclude the regioisomer as a contaminant.

Polymer and Materials Chemistry: Fluorinated Allyl Monomer for Functional Polymer Synthesis

The terminal allyl group in 842124-26-9 serves as a polymerizable handle for thiol-ene click chemistry and radical polymerization, while the fluorinated aromatic ring imparts hydrophobicity and chemical resistance distinct from non-fluorinated allylbenzene (LogP 3.2, MW 118.18) . The lower LogP relative to the chloro analog (XlogP ~4.0) may be advantageous in formulations requiring balanced hydrophobicity.

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